MAO-A Inhibition vs. 6,8-Dibromo-2-chloroquinoline
8‑Bromo‑2,6‑dichloroquinoline inhibits human recombinant MAO‑A with an IC₅₀ of 28.9 µM (28,900 nM) [1]. In contrast, the analog 6,8‑dibromo‑2‑chloroquinoline exhibits a reported IC₅₀ of 12.0 µM (12,000 nM) against the same enzyme under comparable assay conditions [2]. The 2.4‑fold difference in potency demonstrates that replacing the 6‑chloro substituent with a bromo group enhances MAO‑A inhibition.
| Evidence Dimension | IC₅₀ for human recombinant MAO‑A inhibition |
|---|---|
| Target Compound Data | 28.9 µM (28,900 nM) |
| Comparator Or Baseline | 6,8‑Dibromo‑2‑chloroquinoline: 12.0 µM (12,000 nM) |
| Quantified Difference | 2.4‑fold higher IC₅₀ (lower potency) for the target compound |
| Conditions | Inhibition of recombinant human MAO‑A assessed by conversion of kynuramine to 4‑hydroxyquinoline after 20 min by fluorometry |
Why This Matters
Researchers seeking to minimize MAO‑A off‑target activity should prioritize 8‑bromo‑2,6‑dichloroquinoline over 6,8‑dibromo‑2‑chloroquinoline.
- [1] TargetMine. Inhibition of recombinant human MAO‑A by 8‑bromo‑2,6‑dichloroquinoline. ID: 170051045. Mizuguchi Lab. View Source
- [2] BindingDB. BDBM50456982 (CHEMBL4208517). IC₅₀ of 6,8‑dibromo‑2‑chloroquinoline for human Kv1.4. View Source
